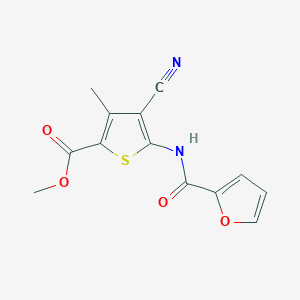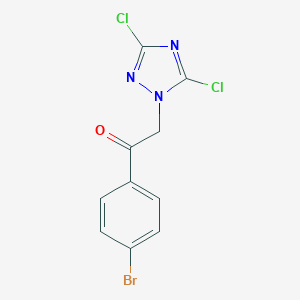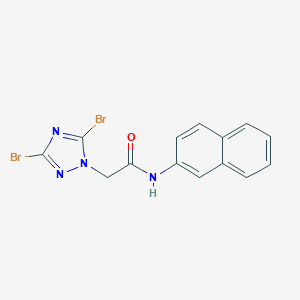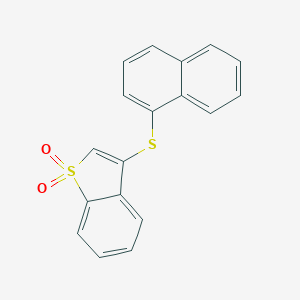![molecular formula C20H15ClN2O4S2 B278678 2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate](/img/structure/B278678.png)
2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate, also known as CIB-09, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzisothiazolone derivatives and has been shown to exhibit promising pharmacological properties.
作用机制
The exact mechanism of action of 2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate is not fully understood. However, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate also activates the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. Moreover, 2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate has been shown to modulate the activity of various enzymes and receptors involved in cell signaling pathways.
Biochemical and Physiological Effects
2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate has been shown to exhibit various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, inhibit cancer cell proliferation, induce apoptosis, and protect neurons from oxidative stress-induced damage. In addition, 2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate has been shown to modulate the activity of enzymes and receptors involved in cell signaling pathways, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One of the advantages of 2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate is its ability to inhibit the activity of NF-κB, which is a key regulator of inflammation and cancer. It also exhibits potent anti-cancer and neuroprotective effects. However, one of the limitations of 2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate is its limited solubility in water, which may affect its bioavailability and pharmacokinetics. Moreover, further studies are needed to determine its safety profile and potential side effects.
未来方向
There are several future directions for the study of 2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate. One potential application is its use as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential application is its use as a chemotherapeutic agent for the treatment of cancer. Moreover, further studies are needed to determine its safety profile and potential side effects, as well as its pharmacokinetics and pharmacodynamics. In addition, the development of more potent and selective derivatives of 2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate may lead to the discovery of novel therapeutic agents.
合成方法
The synthesis of 2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate involves the reaction of 2-amino-4-chlorobenzoic acid with 1,1-dioxido-1,2-benzisothiazole-3-carboxylic acid anhydride to form 2-[4-chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]acetic acid. This intermediate is then reacted with 2-thiophenecarboxylic acid to obtain the final product, 2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate. The synthesis method has been optimized to yield high purity and good yield of the compound.
科学研究应用
2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro studies have demonstrated that 2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation. In addition, 2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function.
属性
产品名称 |
2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate |
|---|---|
分子式 |
C20H15ClN2O4S2 |
分子量 |
446.9 g/mol |
IUPAC 名称 |
2-(4-chloro-N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)ethyl thiophene-2-carboxylate |
InChI |
InChI=1S/C20H15ClN2O4S2/c21-14-7-9-15(10-8-14)23(11-12-27-20(24)17-5-3-13-28-17)19-16-4-1-2-6-18(16)29(25,26)22-19/h1-10,13H,11-12H2 |
InChI 键 |
NIJHDHMOMUVPNZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCOC(=O)C3=CC=CS3)C4=CC=C(C=C4)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCOC(=O)C3=CC=CS3)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B278595.png)

![4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B278601.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-2-chloro-1H-benzimidazole](/img/structure/B278612.png)

![2-{[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B278615.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B278616.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B278617.png)

![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B278623.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(2,5-dimethylphenyl)ethanone](/img/structure/B278625.png)
![2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B278628.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B278630.png)
